7,9-Dichloro-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
7,9-Dichloro-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with the molecular formula C22H14Cl4N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dichloro-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process often starts with the preparation of the core benzoxazine structure, followed by the introduction of the dichloro and phenyl groups. Common reagents used in these reactions include chlorinating agents and phenylating agents under controlled conditions to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like chlorine (Cl2) and bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
7,9-Dichloro-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7,9-Dichloro-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 7,9-Dichloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 7,9-Dichloro-2-(2-naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
What sets 7,9-Dichloro-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart from similar compounds is its specific substitution pattern and the presence of the propyl group. These structural features can influence its chemical reactivity and biological activity, making it a unique compound for various applications.
Properties
Molecular Formula |
C19H18Cl2N2O |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
7,9-dichloro-2-phenyl-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C19H18Cl2N2O/c1-2-6-18-23-17(11-16(22-23)12-7-4-3-5-8-12)14-9-13(20)10-15(21)19(14)24-18/h3-5,7-10,17-18H,2,6,11H2,1H3 |
InChI Key |
LAYDXRNIEULOQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N2C(CC(=N2)C3=CC=CC=C3)C4=C(O1)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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